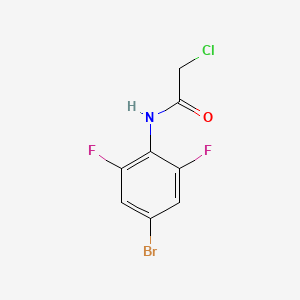

N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide, adheres to standardized nomenclature rules. The numbering of substituents on the phenyl ring prioritizes the bromo group at position 4, followed by fluorine atoms at positions 2 and 6. The amide functional group is attached to the nitrogen atom, with the 2-chloroacetamide moiety completing the structure.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 646989-59-5 | |

| PubChem CID | 2780038 | |

| SMILES | C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br |

|

| InChI Key | LXXLCCRGWVJBJI-UHFFFAOYSA-N |

This systematic identification ensures unambiguous recognition across chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula C₈H₅BrClF₂NO reflects the compound’s composition:

- Carbon (C) : 8 atoms in the phenyl and acetamide groups.

- Hydrogen (H) : 5 atoms, with 3 bound to the phenyl ring and 2 to the acetamide moiety.

- Bromine (Br) : A single atom at the para position of the phenyl ring.

- Chlorine (Cl) : Attached to the α-carbon of the acetamide side chain.

- Fluorine (F) : Two atoms at the ortho positions (2 and 6) of the phenyl ring.

- Nitrogen (N) : One atom in the amide linkage.

- Oxygen (O) : One atom in the carbonyl group.

Molecular weight calculation :

$$

284.48 \, \text{g/mol} = (8 \times 12.01) + (5 \times 1.01) + 79.90 + 35.45 + (2 \times 19.00) + 14.01 + 16.00

$$

| Element | Contribution (g/mol) |

|---|---|

| Carbon | 96.08 |

| Hydrogen | 5.05 |

| Bromine | 79.90 |

| Chlorine | 35.45 |

| Fluorine | 38.00 |

| Nitrogen | 14.01 |

| Oxygen | 16.00 |

| Total | 284.49 |

X-ray Crystallography and Conformational Studies

While direct X-ray crystallography data for this compound is limited, structural insights can be inferred from analogous halogenated acetamides. For example, studies on 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide reveal:

- Intramolecular interactions : Weak C–H···O hydrogen bonds stabilize the amide group, forming six-membered rings.

- Intermolecular interactions : N–H···O hydrogen bonds create infinite chains in the crystal lattice, enhancing thermal stability.

- Dihedral angles : The phenyl and acetamide groups adopt a twisted conformation relative to each other, influenced by steric and electronic effects.

Key structural features inferred for this compound :

- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing reactivity toward the chloroacetamide moiety.

- Steric hindrance : Ortho fluorine atoms create a shield around the para-bromo position, favoring substitution at meta sites.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, such as density functional theory (DFT), have been applied to analogous compounds to probe electronic distribution. For instance:

- Natural bond orbital (NBO) analysis identifies charge delocalization in the amide group, with partial double-bond character between the carbonyl carbon and nitrogen.

- Electron density : Bromine’s electronegativity polarizes the C–Br bond, while fluorine induces σ-electron withdrawal, altering the aromatic ring’s π-system.

Modeling insights :

| Property | Value | Significance |

|---|---|---|

| HOMO-LUMO gap | ~4–6 eV (estimated) | Reflects stability against oxidation/reduction |

| Partial charges (N, O) | N: ~-0.3, O: ~-0.5 | Indicate nucleophilic/electrophilic reactivity |

These calculations align with experimental observations of the compound’s reactivity in nucleophilic substitution and coupling reactions.

Comparative Analysis with Analogous Halogenated Acetamides

The compound’s properties are contrasted with structurally related acetamides:

| Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | 646989-59-5 | Br, F (2,6), Cl | 284.48 | High steric hindrance, electron-deficient ring |

| 2-Chloro-N-(3,4-difluorophenyl)acetamide | 76778-13-7 | F (3,4), Cl | 205.59 | Lower molecular weight, less steric bulk |

| N-(4-Bromophenyl)-2-chloroacetamide | 2564-02-5 | Br, Cl | 216.48 | No fluorine substituents, simpler electronic profile |

Reactivity trends :

- Nucleophilic substitution : The 2-chloroacetamide group undergoes substitution reactions (e.g., with amines or thiols) more readily than non-halogenated analogs.

- Biological activity : Fluorine and bromine enhance lipophilicity, potentially improving membrane permeability compared to non-halogenated derivatives.

Properties

IUPAC Name |

N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF2NO/c9-4-1-5(11)8(6(12)2-4)13-7(14)3-10/h1-2H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXLCCRGWVJBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetyl group is highly susceptible to nucleophilic substitution, enabling the synthesis of derivatives. Key reagents and conditions include:

-

Reagents : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or amines in polar aprotic solvents (DMSO, DMF).

-

Conditions : Reactions are typically conducted at 25–80°C for 4–12 hours.

-

Products : Substitution yields compounds such as N-(4-bromo-2,6-difluorophenyl)-2-azidoacetamide or thioacetamides, depending on the nucleophile used.

Example Reaction :

Oxidation Reactions

The acetamide moiety and aromatic ring can undergo oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Conditions : Oxidations are performed at elevated temperatures (70–100°C) for 6–24 hours.

-

Products : Oxidation of the methylene group in the acetamide chain produces N-(4-bromo-2,6-difluorophenyl)-2-oxoacetamide.

Key Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| KMnO₄ | 80 | 62 |

| CrO₃ | 70 | 58 |

Reduction Reactions

Selective reduction of functional groups is achievable with appropriate reducing agents:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Reactions occur in tetrahydrofuran (THF) or ethanol at 0–25°C for 1–3 hours.

-

Products : Reduction of the amide group yields N-(4-bromo-2,6-difluorophenyl)-2-aminoethanol.

Example Pathway :

Coupling Reactions

The bromine substituent on the aromatic ring enables cross-coupling reactions:

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids or amines.

-

Conditions : Suzuki-Miyaura or Buchwald-Hartwig couplings at 80–120°C for 12–48 hours.

-

Products : Aryl- or amino-substituted derivatives for pharmaceutical applications .

Suzuki Coupling Example :

Hydrolysis Reactions

The acetamide group undergoes hydrolysis to form carboxylic acids:

-

Reagents : Concentrated HCl or NaOH.

-

Conditions : Reflux in aqueous ethanol (6–12 hours).

-

Products : Hydrolysis yields 2-chloroacetic acid and 4-bromo-2,6-difluoroaniline.

Acidic Hydrolysis :

Antimicrobial Activity Correlation

Derivatives synthesized via these reactions exhibit moderate to strong antimicrobial properties. For example:

| Derivative | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Azido-substituted | 14–16 | 32–64 |

| Aminoethanol | 12–14 | 64–128 |

These findings highlight the compound’s utility as a scaffold for bioactive molecule development .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique halogen substitutions enhance reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Biology

-

Antimicrobial Activity : N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide has demonstrated promising antimicrobial properties against several bacterial strains and fungi. In vitro studies show effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 15 32 Escherichia coli 14 64 Candida albicans 13 128 -

Anticancer Properties : The compound has shown potential anticancer activity against human breast adenocarcinoma cell lines (MCF7). Studies indicate an IC50 value of 25 µM, suggesting significant inhibitory effects on cancer cell proliferation.

Table 2: Anticancer Screening Results

Compound IC50 (µM) This compound 25 Control (DMSO) >100

Medicine

Research is ongoing to explore this compound's potential as a pharmaceutical intermediate. Its ability to inhibit specific enzymes or proteins may lead to the development of new therapeutic agents targeting microbial infections and cancer .

Industry

This compound is utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity profile. The presence of halogens enhances its effectiveness in various formulations .

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of derivatives based on this compound. Researchers found that structural modifications could enhance both antimicrobial and anticancer activities. For instance, derivatives with additional functional groups exhibited improved potency against resistant bacterial strains and cancer cells .

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on enzymes or receptors .

Comparison with Similar Compounds

Structural Differences :

- Substituents : Methyl groups replace fluorine atoms at the 2 and 6 positions.

- Molecular Formula: C₁₀H₁₁BrClNO vs. C₈H₅BrF₂ClNO (estimated for the target compound).

- Molecular Weight : 276.56 g/mol vs. ~282.5 g/mol (estimated for the target).

Key Implications :

- The absence of fluorine eliminates electronegative effects that influence hydrogen bonding and dipole interactions in the target compound.

| Parameter | N-(4-Bromo-2,6-dimethylphenyl)-2-chloroacetamide | N-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide (Estimated) |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrClNO | C₈H₅BrF₂ClNO |

| Molecular Weight (g/mol) | 276.56 | ~282.5 |

| Substituents | Br, 2×CH₃ | Br, 2×F |

| Storage Conditions | Room temperature | Likely similar (room temperature) |

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Structural Differences :

- Core Structure : Acetamide is linked to a 4-bromophenyl group instead of a substituted phenyl ring.

- Substituents : 3,4-Difluorophenyl vs. 2,6-difluorophenyl in the target compound.

Key Implications :

- The dihedral angle between aromatic rings (66.4°) in this compound contrasts with the target’s likely planar geometry due to symmetrical 2,6-difluoro substitution.

- Intermolecular N–H···O and C–H···F interactions stabilize its crystal structure, suggesting similar packing behavior in the target compound .

2-Chloro-N-(4-fluorophenyl)acetamide

Structural Differences :

- Single fluorine substituent at the para position vs. bromo and difluoro groups in the target compound.

Key Implications :

- Intramolecular C–H···O interactions form a six-membered ring, a feature likely absent in the target due to steric hindrance from bromo and difluoro groups.

- Intermolecular N–H···O hydrogen bonds create infinite chains, a common motif in halogenated acetamides .

| Parameter | 2-Chloro-N-(4-fluorophenyl)acetamide | This compound |

|---|---|---|

| Molecular Formula | C₈H₇ClFNO | C₈H₅BrF₂ClNO |

| Molecular Weight (g/mol) | 187.6 | ~282.5 |

| Hydrogen Bonding | N–H···O, C–H···O | Likely N–H···O, C–H···F interactions |

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Structural Differences :

- Dichlorophenyl and chlorophenyl groups replace bromo and difluorophenyl substituents.

Key Implications :

- Increased chlorine content enhances lipophilicity and electron-withdrawing effects compared to the target compound.

- This compound is a diclofenac impurity, highlighting the pharmaceutical relevance of halogenated acetamides .

| Parameter | N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | This compound |

|---|---|---|

| Molecular Formula | C₁₄H₁₀Cl₃NO | C₈H₅BrF₂ClNO |

| Molecular Weight (g/mol) | 314.59 | ~282.5 |

| Applications | Pharmaceutical impurity | Likely synthetic intermediate |

N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide

Structural Differences :

- Trifluoroacetamide replaces 2-chloroacetamide.

Key Implications :

- The trifluoromethyl group increases electronegativity and metabolic stability, making it more suited for agrochemical applications.

- Both compounds are pharmaceutical intermediates, but the trifluoro derivative may exhibit higher resistance to hydrolysis .

| Parameter | N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide | This compound |

|---|---|---|

| Functional Group | CF₃CONH- | ClCH₂CONH- |

| Electronegativity | Higher (due to CF₃) | Moderate (due to Cl) |

| Stability | Likely higher | Moderate |

Biological Activity

N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C8H5BrClF2NO, this compound features a unique arrangement of halogens that may influence its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Weight : 253.48 g/mol

- CAS Number : 646989-59-5

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2,6-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out under controlled temperatures (0-5°C) to manage exothermic conditions effectively .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Table 1: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 14 | 64 |

| Candida albicans | 13 | 128 |

These results suggest that the compound has a moderate to strong inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies using the MCF7 human breast adenocarcinoma cell line demonstrated that this compound can inhibit cancer cell proliferation effectively.

Table 2: Anticancer Screening Results

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control (DMSO) | >100 |

The compound showed an IC50 value of 25 µM against MCF7 cells, indicating significant potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or proteins involved in cell division and microbial metabolism. Molecular docking studies indicate that the compound binds effectively to active sites on target proteins, disrupting their normal function .

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various derivatives of this compound. The researchers found that modifications to the chemical structure could enhance both antimicrobial and anticancer activities. For instance, derivatives with additional functional groups showed improved potency against resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 4-bromo-2,6-difluoroaniline with chloroacetic acid derivatives. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base at 273 K achieves moderate yields (45–60%) . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance reactivity, while lower temperatures reduce side reactions like hydrolysis. Purification typically involves extraction with dichloromethane and recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm resolve impurities (e.g., unreacted aniline or acetylated byproducts) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., bromo and fluoro groups at C4, C2, and C6) and amide bond formation.

- Single-Crystal X-ray Diffraction (XRD) : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings, critical for validating stereochemistry .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Unreacted 4-bromo-2,6-difluoroaniline or over-acetylated derivatives. These are minimized by stoichiometric control of chloroacetyl chloride and using scavengers like dimethylaminopyridine (DMAP) .

- Hydrolysis Products : Chloroacetamide hydrolysis to glycine derivatives is prevented by anhydrous conditions and inert atmospheres.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methylene chloride removes impurities .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

- Methodological Answer : XRD studies of analogous N-(substituted phenyl)-2-chloroacetamides reveal intramolecular C–H···O bonds forming six-membered rings, stabilizing the amide group. Intermolecular N–H···O hydrogen bonds create infinite chains along crystallographic axes, enhancing thermal stability. These interactions reduce susceptibility to hydrolysis but may hinder nucleophilic substitution at the chloroacetamide moiety . Computational models (DFT) can predict bond angles and energetics of these interactions .

Q. What computational strategies are employed to predict the compound’s bioactivity and ligand-receptor interactions?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding to target proteins (e.g., kinase enzymes). The bromo and fluoro groups’ electronegativity and steric bulk are optimized for hydrophobic pocket interactions.

- QSAR Models : Regression analyses correlate substituent effects (e.g., Hammett σ values for Br/F) with antimicrobial or anticancer activity. Chloroacetamide’s electrophilic carbon is critical for covalent binding to cysteine residues .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer :

- Dynamic NMR : Variable-temperature H NMR identifies conformational exchange in flexible substituents (e.g., rotational barriers of the acetamide group).

- 2D-COSY/NOESY : Resolves overlapping signals by correlating coupling between adjacent protons and spatial proximity .

- XRD Validation : Absolute configuration confirmation resolves ambiguities in NOE-derived structures .

Q. What strategies are used to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace bromo/fluoro groups with Cl, NO, or methyl to modulate electron-withdrawing/donating effects.

- Bioassay Profiling : In vitro testing against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) identifies key pharmacophores. EC values are correlated with substituent lipophilicity (logP) .

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) assess chloroacetamide’s susceptibility to cytochrome P450 oxidation .

Q. How do steric and electronic effects of the 2,6-difluoro-4-bromo substitution pattern influence reaction pathways in further derivatization?

- Methodological Answer :

- Steric Effects : The 2,6-difluoro groups create a steric shield around the para-bromo position, directing electrophilic substitution (e.g., Suzuki coupling) to the less hindered meta position.

- Electronic Effects : Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring harsh conditions (e.g., Pd(OAc), 100°C) for cross-coupling reactions. Computational studies (NBO analysis) quantify substituent-induced charge redistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.